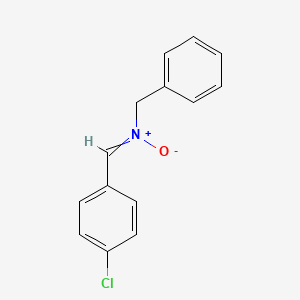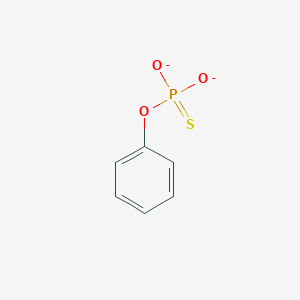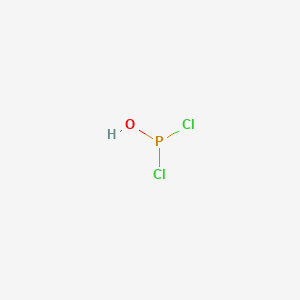
Phosphorodichloridous acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodichloridous acid, also known as dichlorophosphinic acid, is an organophosphorus compound with the chemical formula HCl2PO. It is a colorless liquid that is highly reactive and used in various chemical synthesis processes. This compound is known for its role as an intermediate in the production of other phosphorus-containing compounds.
準備方法
Phosphorodichloridous acid can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride (PCl3) with water. The reaction is highly exothermic and must be controlled carefully to prevent violent reactions. The general reaction is as follows:
PCl3+H2O→HCl2PO+HCl
In industrial settings, this compound is produced by the controlled hydrolysis of phosphorus trichloride. The reaction conditions typically involve the use of a solvent such as chloroform or dichloromethane to moderate the reaction and prevent the formation of unwanted by-products.
化学反応の分析
Phosphorodichloridous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid (H3PO4) using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: It can be reduced to form phosphorous acid (H3PO3) using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions with alcohols to form phosphorodichloridous esters. For example, reacting with methanol (CH3OH) forms methyl dichlorophosphite (CH3Cl2PO).
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alcohols for esterification. The major products formed from these reactions are phosphoric acid, phosphorous acid, and various phosphorodichloridous esters.
科学的研究の応用
Phosphorodichloridous acid has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.
Biology: It is used in the synthesis of biologically active phosphorus compounds, which are studied for their potential therapeutic applications.
Medicine: It is involved in the synthesis of phosphorus-containing drugs and prodrugs, which are explored for their efficacy in treating various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals that require phosphorus-containing intermediates.
作用機序
The mechanism of action of phosphorodichloridous acid involves its reactivity with nucleophiles. The compound’s phosphorus atom is electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This reactivity allows it to participate in various chemical reactions, forming new phosphorus-containing compounds. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles present.
類似化合物との比較
Phosphorodichloridous acid can be compared with other similar compounds such as:
Phosphorous acid (H3PO3): Unlike this compound, phosphorous acid has three hydroxyl groups and is less reactive.
Phosphoric acid (H3PO4): Phosphoric acid is a fully oxidized form of phosphorus and is more stable compared to this compound.
Methyl dichlorophosphite (CH3Cl2PO): This compound is an ester of this compound and is used in similar applications but has different reactivity due to the presence of the methyl group.
This compound is unique due to its high reactivity and ability to form a wide range of phosphorus-containing compounds, making it a valuable intermediate in chemical synthesis.
特性
IUPAC Name |
dichlorophosphinous acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl2HOP/c1-4(2)3/h3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTQJPVEXIUREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2HOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456005 |
Source


|
| Record name | Phosphorodichloridous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25404-03-9 |
Source


|
| Record name | Phosphorodichloridous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


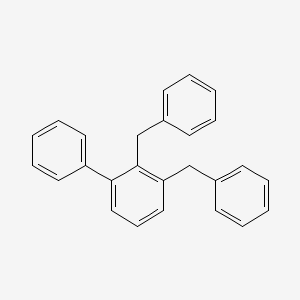
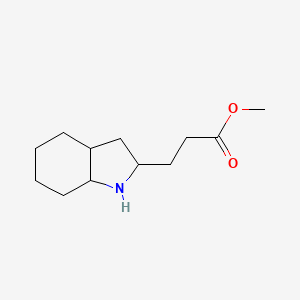
![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
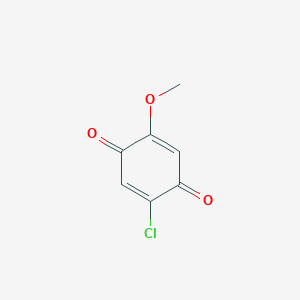

![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
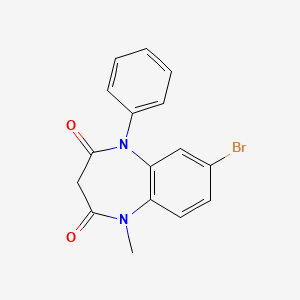
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
